molecular formula C16H10N4O3S2 B2584362 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-nitrobenzamide CAS No. 361158-83-0

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-nitrobenzamide

Cat. No. B2584362
CAS RN: 361158-83-0
M. Wt: 370.4
InChI Key: WOZPWDUZAGGFTF-UHFFFAOYSA-N
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Description

“N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-nitrobenzamide” is a chemical compound with the molecular formula C11H9N3OS2 . The presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.


Synthesis Analysis

The synthesis of benzothiazole derivatives, which include “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Synthesis and Transformations

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-nitrobenzamide, due to its complex structure, is likely involved in diverse synthetic pathways and transformations. For instance, similar compounds have been involved in the synthesis of heterocyclic compounds such as pyrazolo[4,3-g][1,3]benzothiazole by undergoing various chemical reactions including N-methylation, condensation, and Jacobson oxidation (El’chaninov et al., 2018). Similarly, the synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones involves intricate reactions starting from compounds like o-nitrobenzamide, showcasing the complexity and potential of such chemical entities in synthetic chemistry (Hemming & Loukou, 2004).

Biological Activities and Applications

Compounds structurally related to this compound have shown significant biological activities. For example, a study reported that thiazolides, a novel class of anti-infectious agents, induce cell death in colon carcinoma cell lines, highlighting their potential therapeutic applications (Brockmann et al., 2014). Additionally, compounds like sulfonamides containing a 2-amino-1,3-thiazole fragment demonstrated antibacterial activity against S. aureus and E. coli, emphasizing their potential in addressing microbial resistance (Rafiee Pour et al., 2019).

Antimicrobial and Antitumor Properties

Various derivatives, such as benzothiazole-imino-benzoic acid and its metal complexes, exhibit antimicrobial activity against bacterial strains causing infections in the mouth, lungs, and gastrointestinal tract. These findings underscore the potential of these compounds in developing novel antimicrobial agents (Mishra et al., 2019). In the realm of cancer research, compounds like (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877) have shown promising results as potential anticancer agents by inhibiting kinesin spindle protein and inducing cell death in cancer cells (Theoclitou et al., 2011).

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3S2/c1-8-17-10-6-7-11-14(13(10)24-8)25-16(18-11)19-15(21)9-4-2-3-5-12(9)20(22)23/h2-7H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZPWDUZAGGFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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